JMJD7-IN-1 is a small molecule inhibitor specifically targeting the Jumonji domain-containing 7 enzyme, which is classified as a JmjC (Jumonji C) oxygenase. This enzyme plays a crucial role in post-translational modifications, particularly in the hydroxylation of lysine residues on proteins. JMJD7-IN-1 has gained attention due to its potential applications in cancer research and other diseases where JMJD7 activity is implicated.
JMJD7-IN-1 is derived from research aimed at understanding the biochemical pathways involving JMJD7. The compound is classified as a selective inhibitor of JMJD7, which is part of the larger family of JmjC oxygenases known for their involvement in various cellular processes including gene regulation and protein synthesis. These enzymes typically require iron and 2-oxoglutarate as cofactors for their catalytic activities.
The synthesis of JMJD7-IN-1 involves several steps, primarily focusing on the modification of existing chemical scaffolds known to interact with JmjC enzymes. The process typically includes:
The final product is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry to confirm its identity and purity.
The molecular structure of JMJD7-IN-1 can be analyzed using X-ray crystallography or NMR spectroscopy. Key features include:
For example, the binding interactions may involve hydrogen bonds, hydrophobic contacts, and electrostatic interactions with amino acid residues in the active site of JMJD7.
JMJD7-IN-1 functions by inhibiting the enzymatic activity of JMJD7 through competitive inhibition. The primary reaction involves:
The kinetic parameters such as (inhibition constant) can be determined through enzyme assays, providing insights into the potency of JMJD7-IN-1.
The mechanism by which JMJD7-IN-1 exerts its inhibitory effects involves:
Experimental data from enzyme kinetics studies can quantify this interaction, revealing how effectively JMJD7-IN-1 can inhibit enzymatic function under various conditions.
The physical properties of JMJD7-IN-1 include:
Chemical properties often assessed include:
JMJD7-IN-1 has several potential applications in scientific research:
Jumonji domain containing 7 represents an evolutionarily conserved member of the Jumonji-C family of iron and 2-oxoglutarate-dependent oxygenases. Unlike many Jumonji-C domain-containing proteins that function primarily as histone demethylases, Jumonji domain containing 7 catalyzes stable post-translational hydroxylation modifications on specific substrate proteins. This catalytic activity positions Jumonji domain containing 7 as a regulator of essential cellular processes, with particular significance in protein biosynthesis and cellular growth pathways. The enzyme’s dysregulation in pathological states, including cancer and neurodevelopmental disorders, has stimulated significant interest in developing targeted inhibitors such as Jumonji domain containing 7 inhibitor 1 as pharmacological tools and potential therapeutic agents [1] [3].
Jumonji domain containing 7 functions as a stereospecific (3S)-lysyl hydroxylase with an enzymatic mechanism dependent on ferrous iron (Fe²⁺), molecular oxygen, and the cosubstrate 2-oxoglutarate. During catalysis, 2-oxoglutarate undergoes decarboxylation to succinate while enabling the hydroxylation of lysine residues at the carbon-3 position. This reaction generates a stable hydroxylysine modification rather than initiating demethylation as observed with many other Jumonji-C enzymes. Structural analyses reveal Jumonji domain containing 7 possesses a double-stranded beta-helix fold characteristic of 2-oxoglutarate oxygenases, with a unique dimeric quaternary structure stabilized by disulfide bonding via cysteine 47 residues from each monomer and extensive N-terminal and C-terminal helical interactions [2] [7] [9].
The enzyme displays stringent substrate selectivity, primarily targeting lysine 22 within a conserved α-helix of developmentally regulated GTP binding protein 1. Biochemical investigations demonstrate minimal activity on shorter (ornithine) or longer (homolysine) lysine analogs, highlighting the precise geometric constraints of its active site. Furthermore, Jumonji domain containing 7 exhibits negligible activity on methylated lysine derivatives, reinforcing its functional designation as a hydroxylase rather than a demethylase [6]. This selectivity renders it susceptible to specific inhibition by compounds designed to occupy its substrate-binding pocket and disrupt cosubstrate coordination.
Table 1: Key Biochemical Properties of Jumonji Domain Containing 7 and Jumonji Domain Containing 7 Inhibitor 1
Property | Jumonji Domain Containing 7 | Jumonji Domain Containing 7 Inhibitor 1 |
---|---|---|
Catalytic Activity | (3S)-lysyl hydroxylase (Fe²⁺/2OG-dependent) | Competitive inhibitor |
Primary Substrate | Lysine 22 of Developmentally Regulated GTP Binding Protein 1 | Targets Jumonji Domain Containing 7 active site |
Inhibitory Concentration 50 (IC₅₀) | Not applicable | 6.62 μM (against purified Jumonji Domain Containing 7) |
Cellular Activity | Hydroxylates Developmentally Regulated GTP Binding Protein 1/2 | Inhibits cells expressing high Jumonji Domain Containing 7 |
Key Structural Features | Dimeric structure, Disulfide bond (Cys47), Jumonji-C domain | Dichlorinated biphenyl-like core structure |
Jumonji domain containing 7 inhibitor 1 emerges as a potent and selective chemical probe targeting this enzyme. Characterized by a dichlorinated biphenyl-like core structure (molecular weight: 363.15 Da; CAS: 311316-96-8), it directly inhibits Jumonji domain containing 7 with a half-maximal inhibitory concentration of 6.62 micromolar. Cellular studies confirm its functional activity, demonstrating significant growth inhibition in cell lines expressing elevated Jumonji domain containing 7 levels. For instance, in T47D breast cancer cells, Jumonji domain containing 7 inhibitor 1 exhibits an inhibitory concentration 50 of 9.40 micromolar after 72 hours of exposure. This cellular efficacy underscores its utility as a pharmacological tool for dissecting Jumonji domain containing 7 biology [1]. Mechanistically, Jumonji domain containing 7 inhibitor 1 likely competes with either the peptide substrate or the 2-oxoglutarate cosubstrate within the enzyme's active site, although detailed structural studies of the inhibited complex remain forthcoming. Alternative inhibition strategies identified in biochemical studies include substrate analogs featuring cysteine or selenocysteine substitutions at the target lysine position, which can form irreversible cross-links with the enzyme's active site iron center [6].
Jumonji domain containing 7 exerts its primary physiological function through the post-translational hydroxylation of two closely related members of the translation factor superfamily of GTPases: developmentally regulated GTP binding protein 1 and developmentally regulated GTP binding protein 2. Mass spectrometric and amino acid analysis unequivocally identified Jumonji domain containing 7 as the enzyme catalyzing Fe²⁺ and 2-oxoglutarate-dependent hydroxylation of lysine 22 in developmentally regulated GTP binding protein 1 and the equivalent lysine 21 in developmentally regulated GTP binding protein 2. This modification occurs with strict (3S) stereochemistry [2] [3]. Developmentally regulated GTP binding protein 1 and developmentally regulated GTP binding protein 2 are universally conserved GTPases implicated in fundamental aspects of cellular growth regulation across species, from yeast to mammals. They belong to the larger translation factor GTPase family, suggesting potential roles in protein synthesis regulation, although their precise molecular functions remain under active investigation [2] [6].
The hydroxylation event catalyzed by Jumonji domain containing 7 significantly enhances the RNA-binding capacity of developmentally regulated GTP binding protein 1. This biochemical observation suggests a model wherein Jumonji domain containing 7, by modifying developmentally regulated GTP binding protein 1, influences its interaction with ribonucleic acids, potentially modulating its role within the protein translation machinery or other RNA-mediated processes. This functional connection positions the Jumonji domain containing 7/developmentally regulated GTP binding protein axis as a critical metabolic sensor linking cellular energy status (via 2-oxoglutarate availability, a Krebs cycle intermediate) and oxygen levels to fundamental growth processes [3] [6]. Supporting this regulatory role, studies in Drosophila melanogaster revealed that knockdown of the Jumonji domain containing 7 orthologue resulted in a measurable increase in posterior wing compartment size, attributed primarily to increased cell size. This phenotype underscores the conserved function of Jumonji domain containing 7 in suppressing cellular growth pathways, likely mediated through its regulation of developmentally regulated GTP binding protein function [2].
Table 2: Cellular Impact of Jumonji Domain Containing 7 Inhibitor 1 Across Cancer Cell Lines
Cell Line | Tissue Origin | Inhibitory Concentration 50 (μM) (72 hours) | Biological Effect |
---|---|---|---|
T47D | Breast carcinoma | 9.40 | Growth inhibition |
SK-BR-3 | Breast adenocarcinoma | 13.26 | Growth inhibition |
Jurkat | T-cell leukemia | 15.03 | Growth inhibition |
HeLa | Cervical adenocarcinoma | 16.14 | Growth inhibition |
BJ | Normal foreskin fibroblast | >100 | Minimal cytotoxicity |
SH-SY5Y | Neuroblastoma | >100 | Minimal cytotoxicity |
Dysregulation of Jumonji domain containing 7 expression or function is increasingly implicated in human pathologies, most notably in cancer. A significant oncogenic mechanism involves the formation of a read-through fusion transcript, Jumonji Domain Containing 7-Phospholipase A2 Group IVB, generated by the splicing of neighboring genes Jumonji Domain Containing 7 and Phospholipase A2 Group IVB on chromosome 15. This fusion gene is detected in primary head and neck squamous cell carcinoma tissues and multiple head and neck squamous cell carcinoma cell lines. Functional studies demonstrate that Jumonji Domain Containing 7-Phospholipase A2 Group IVB, but not Jumonji Domain Containing 7 alone, is crucial for head and neck squamous cell carcinoma cell proliferation and survival. Knockdown of the fusion transcript induces G1 cell cycle arrest and significantly increases apoptosis under conditions of cellular stress (e.g., nutrient starvation). Mechanistically, Jumonji Domain Containing 7-Phospholipase A2 Group IVB sustains phosphorylation of Protein Kinase B (Akt), a central kinase promoting cell survival and growth, and regulates the E3 ubiquitin ligase S-phase kinase-associated protein 2, thereby influencing the degradation of cell cycle inhibitors p21 and p27 [5]. Beyond this specific fusion event, broader epigenetic analyses categorize Jumonji Domain Containing 7 among Jumonji-C family members displaying aberrant expression patterns in diverse solid and hematological malignancies, suggesting potential roles in oncogenesis or tumor progression independent of fusion [4].
Beyond cancer, Jumonji domain containing 7 is implicated in neurodevelopmental disorders. Missense mutations in Jumonji Domain Containing 7, such as arginine 260 to cysteine, have been identified in individuals with autism spectrum disorder. This specific mutation, located outside the core catalytic domain but potentially impacting overall protein structure or interactions, was crystallographically analyzed and found to yield a protein with a near-identical overall fold to wild-type Jumonji domain containing 7 (root mean squared deviation 0.35 Å). However, subtle functional or stability deficits caused by such mutations could disrupt developmentally regulated GTP binding protein hydroxylation, potentially contributing to altered neurodevelopment. The essential role of regulated protein synthesis in neuronal development and synapse formation provides a plausible link between disrupted Jumonji domain containing 7/developmentally regulated GTP binding protein function and neurodevelopmental phenotypes [2] [3]. Furthermore, the observed minimal cytotoxicity of Jumonji domain containing 7 inhibitor 1 in neuronal cell models like SH-SY5Y (Inhibitory Concentration 50 >100 micromolar) suggests a potential therapeutic window for targeting Jumonji domain containing 7 in non-neuronal pathologies [1]. The convergence of Jumonji domain containing 7 dysregulation in both proliferative disorders like cancer and developmental neurological conditions highlights the critical and diverse roles of this enzyme and its substrate pathways in cellular homeostasis. Inhibitors like Jumonji domain containing 7 inhibitor 1 provide essential tools for further dissecting these roles and validating Jumonji domain containing 7 as a therapeutic target.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1